2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride
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Overview
Description
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride typically involves the reaction of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)acetamide
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
Uniqueness
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12Cl2N2O2S |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O2S.ClH/c1-17-9-4-2-8(3-5-9)10-7-18-12(14-10)15-11(16)6-13;/h2-5,7H,6H2,1H3,(H,14,15,16);1H |
InChI Key |
RJYRRFNPBLFTOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl.Cl |
Origin of Product |
United States |
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